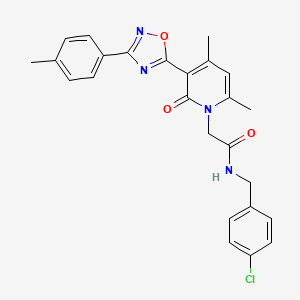

![molecular formula C13H12F3NO4S B2502013 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone CAS No. 2034457-02-6](/img/structure/B2502013.png)

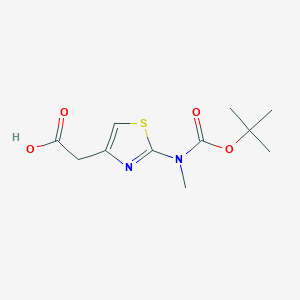

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

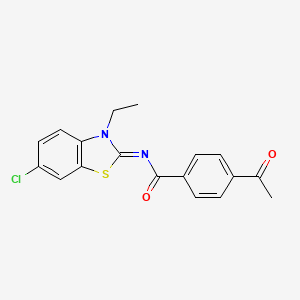

The compound "(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone" is a chemically synthesized molecule that appears to be designed for potential use in drug discovery. This molecule contains a bicyclic structure, which is a common feature in many pharmaceuticals due to its ability to interact with biological targets in a specific manner. The presence of a 2-thia-5-azabicyclo[2.2.1]heptane moiety suggests that the compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insight into related synthetic methods that could be applicable. For instance, the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes as described in the first paper involves intramolecular [2 + 2]-cyclization, which is a technique that could potentially be adapted for the synthesis of the 2-thia-5-azabicyclo[2.2.1]heptane core of the target compound. The second paper discusses the synthesis of thiazolyl methanones, which, while not directly related, indicates the interest in synthesizing compounds with thiazole moieties for biological applications.

Molecular Structure Analysis

The molecular structure of the compound is likely to be rigid due to the bicyclic framework. This rigidity can be beneficial in drug design as it may enhance the specificity of the compound towards its biological target. The fluorinated aryl group (2,4,5-trifluoro-3-methoxyphenyl) attached to the methanone could influence the compound's electronic properties and potentially its metabolic stability.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The bicyclic core would likely contribute to a higher melting point and lower solubility in water, while the fluorinated aryl group could affect the compound's lipophilicity, potentially increasing its ability to cross biological membranes. The presence of the methanone group could also impact the compound's reactivity and interaction with other molecules.

Scientific Research Applications

Stereoselective Synthesis and Drug Design

Research has focused on the synthesis of bicyclic tetrahydrofuran-fused β-lactams and their transformation into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This methodology is significant for drug design, offering an alternative for the preparation of compounds with potential pharmacological applications (Mollet, D’hooghe, & Kimpe, 2012).

Asymmetric Homogeneous Hydrogenation

Another area of application involves the study of asymmetric homogeneous hydrogenation, where the compound has been investigated for its ability to form solvent complexes and dihydrides from rhodium diphosphine precursors. This research is pertinent to the development of catalytic processes in organic synthesis (Brown et al., 1981).

Synthesis of Novel Methanopyrrolidine Alcohols and Fluorides

The compound has been used in stereoselective syntheses, leading to novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. This synthesis approach is crucial for the development of new fluorinated compounds with potential therapeutic applications (Krow et al., 2004).

Antimicrobial Activity

The compound's derivatives have been synthesized and evaluated for their antimicrobial activity. This research contributes to the search for new antimicrobial agents, highlighting the compound's relevance in medicinal chemistry (Chaudhari, 2012).

properties

IUPAC Name |

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(2,4,5-trifluoro-3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO4S/c1-21-12-10(15)8(3-9(14)11(12)16)13(18)17-4-7-2-6(17)5-22(7,19)20/h3,6-7H,2,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLDXCDDPGLUJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)N2CC3CC2CS3(=O)=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

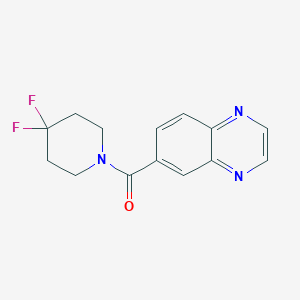

![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)

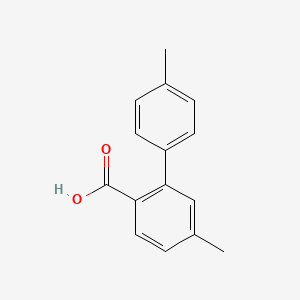

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2501949.png)

![tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2501951.png)